REACTION_SMILES
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[C:7](#[N:8])[c:9]1[c:10]([C:16]([F:17])([F:18])[F:19])[cH:11][c:12]([F:15])[cH:13][cH:14]1.[CH3:1][C:2](=[CH2:3])[C:4]([NH2:5])=[O:6].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[ClH:22].[H-:20].[Na+:21].[OH2:34]>>[CH3:1][C:2](=[CH2:3])[C:4]([NH:5][c:12]1[cH:11][c:10]([C:16]([F:17])([F:18])[F:19])[c:9]([C:7]#[N:8])[cH:14][cH:13]1)=[O:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(F)cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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C=C(C)C(=O)Nc1ccc(C#N)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |